molecular formula C25H24O6 B12146808 tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

Cat. No.: B12146808
M. Wt: 420.5 g/mol
InChI Key: RSMASOBWORWVIP-UUYOSTAYSA-N
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Description

Tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a complex organic compound that features a combination of chromene and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate typically involves multi-step organic reactions. The starting materials often include 2-methyl-2H-chromene and 1-benzofuran derivatives. The key steps may involve:

    Condensation Reactions: Formation of the chromene-benzofuran linkage through aldol condensation or similar reactions.

    Esterification: Introduction of the tert-butyl acetate group via esterification reactions using tert-butyl alcohol and acetic acid derivatives.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementation of continuous flow reactors to improve efficiency and scalability.

    Green Chemistry: Adoption of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The chromene and benzofuran moieties can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the ester and aromatic positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be investigated for therapeutic applications such as anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells through the generation of ROS.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds containing the chromene moiety, such as flavonoids and coumarins.

    Benzofuran Derivatives: Compounds with the benzofuran structure, including psoralen and amiodarone.

    Ester Compounds: Other esters with similar functional groups, such as methyl acetate and ethyl acetate.

Uniqueness

Tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is unique due to its combination of chromene and benzofuran moieties, which may confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential advantages over similar compounds in specific contexts.

Properties

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C25H24O6/c1-15-17(11-16-7-5-6-8-20(16)29-15)12-22-24(27)19-10-9-18(13-21(19)30-22)28-14-23(26)31-25(2,3)4/h5-13,15H,14H2,1-4H3/b22-12-

InChI Key

RSMASOBWORWVIP-UUYOSTAYSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OC(C)(C)C

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OC(C)(C)C

Origin of Product

United States

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